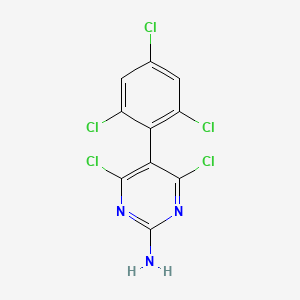![molecular formula C6H3ClN4O2 B13096233 7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
7-Chloro-3-nitroimidazo[1,2-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by the presence of a chlorine atom at the 7th position and a nitro group at the 3rd position on the imidazo[1,2-b]pyridazine ring
准备方法
The synthesis of 7-Chloro-3-nitroimidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-nitroimidazo[1,2-a]pyridine with a chlorinating agent under specific conditions. For instance, the use of thionyl chloride (SOCl2) as a chlorinating agent can yield the desired compound with a good yield. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
7-Chloro-3-nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine in the presence of a base like triethylamine (TEA) can yield the corresponding amine derivative.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 7-chloro-3-aminoimidazo[1,2-b]pyridazine, while substitution reactions can yield various substituted derivatives.
科学研究应用
7-Chloro-3-nitroimidazo[1,2-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: This compound has been explored for its potential as an antikinetoplastid agent, showing activity against protozoan parasites such as Leishmania spp.
Pharmaceutical Research: It serves as a valuable scaffold for the development of new drugs targeting various diseases, including neglected tropical diseases.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 7-Chloro-3-nitroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in protozoan parasites, leading to their death. The nitro group plays a crucial role in its bioactivity, as it can undergo reduction within the parasite’s cells, generating reactive intermediates that cause cellular damage .
相似化合物的比较
7-Chloro-3-nitroimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:
6-Chloro-3-nitroimidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the chlorine atom. It also exhibits antikinetoplastid activity but may have different potency and selectivity profiles.
3-Nitroimidazo[1,2-a]pyridine: Lacks the chlorine atom and has been studied for its antiprotozoal activity. The presence of the chlorine atom in this compound may enhance its bioactivity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
7-chloro-3-nitroimidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-1-5-8-3-6(11(12)13)10(5)9-2-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTUWFRNLKPJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN2C1=NC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

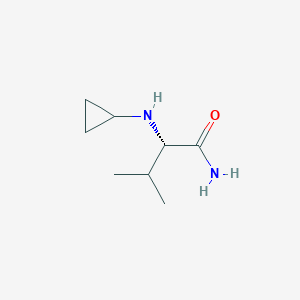
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
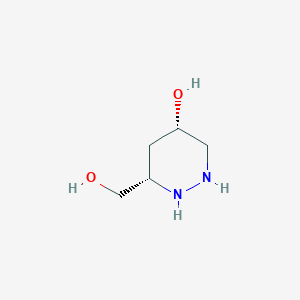
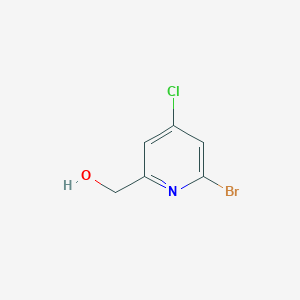

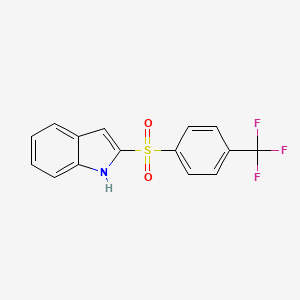
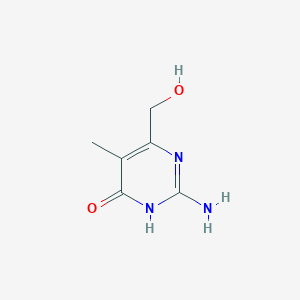

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)

![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
